6-({[4-(4-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
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Overview
Description
6-({[4-(4-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is a complex organic compound with a unique structure that includes a thiophene ring, a cyclohexene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[4-(4-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid typically involves multiple steps, including the formation of the thiophene ring, the introduction of the butylphenyl and ethoxycarbonyl groups, and the cyclohexene ring formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-({[4-(4-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-({[4-(4-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the production of specialty chemicals, materials, or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-({[4-(4-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-({[4-(4-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid include other thiophene derivatives, cyclohexene derivatives, and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C27H33NO5S |
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Molecular Weight |
483.6g/mol |
IUPAC Name |
6-[[4-(4-butylphenyl)-3-ethoxycarbonylthiophen-2-yl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C27H33NO5S/c1-5-7-8-18-9-11-19(12-10-18)22-15-34-25(23(22)27(32)33-6-2)28-24(29)20-13-16(3)17(4)14-21(20)26(30)31/h9-12,15,20-21H,5-8,13-14H2,1-4H3,(H,28,29)(H,30,31) |
InChI Key |
OPVPUNRPNYVSGT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C3CC(=C(CC3C(=O)O)C)C |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C3CC(=C(CC3C(=O)O)C)C |
Origin of Product |
United States |
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